3-(4-Ethylphenyl)-2-methylpropanal

Catalog No.
S14571337
CAS No.
36207-16-6
M.F
C12H16O
M. Wt
176.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(4-Ethylphenyl)-2-methylpropanal

CAS Number

36207-16-6

Product Name

3-(4-Ethylphenyl)-2-methylpropanal

IUPAC Name

3-(4-ethylphenyl)-2-methylpropanal

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

InChI

InChI=1S/C12H16O/c1-3-11-4-6-12(7-5-11)8-10(2)9-13/h4-7,9-10H,3,8H2,1-2H3

InChI Key

COSSGWHBEHFKRM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CC(C)C=O

3-(4-Ethylphenyl)-2-methylpropanal is an organic compound characterized by its unique structure, which includes a propanal backbone with an ethyl-substituted phenyl group and a methyl group on the second carbon. Its molecular formula is C12H16O, and it features an aldehyde functional group, which is significant in various

  • Oxidation: This compound can be oxidized to form corresponding carboxylic acids or alcohols.
  • Reduction: The aldehyde group can be reduced to yield 3-(4-Ethylphenyl)-2-methylpropanol.
  • Condensation Reactions: It can undergo various condensation reactions, leading to the formation of more complex organic molecules.

These reactions are essential for synthesizing derivatives and exploring the compound's reactivity in organic chemistry.

Research indicates that 3-(4-Ethylphenyl)-2-methylpropanal may exhibit various biological activities. Compounds with similar structures have been studied for their pharmacological properties, including anti-inflammatory and analgesic effects. The presence of the ethyl and methyl groups can influence its interaction with biological targets, potentially enhancing its bioactivity. Studies are ongoing to fully elucidate its mechanisms of action and therapeutic potential.

Several synthetic routes have been developed to produce 3-(4-Ethylphenyl)-2-methylpropanal:

  • Friedel-Crafts Alkylation: This method involves the alkylation of benzene derivatives using ethyl chloride and subsequent formylation reactions. Catalysts such as aluminum chloride are commonly used to facilitate these reactions.
  • Gattermann-Koch Reaction: This reaction introduces the formyl group into aromatic compounds, allowing for the synthesis of aldehydes from phenolic precursors.
  • Catalytic Processes: In industrial settings, catalytic methods are employed to enhance yield and purity, often utilizing Lewis acids or other catalysts to optimize reaction conditions.

These methods highlight the versatility of synthetic approaches available for this compound.

3-(4-Ethylphenyl)-2-methylpropanal has several applications across different fields:

  • Fragrance Industry: Due to its pleasant aromatic properties, it is used as a fragrance ingredient in perfumes and personal care products.
  • Flavoring Agent: It may serve as a flavoring agent in food products, contributing to desired taste profiles.
  • Chemical Intermediate: The compound is valuable in organic synthesis as an intermediate for producing more complex molecules in pharmaceuticals and specialty chemicals.

Interaction studies involving 3-(4-Ethylphenyl)-2-methylpropanal primarily focus on its allergenic potential when used in cosmetic formulations. Research indicates that certain aldehydes can elicit allergic reactions in sensitive individuals. Therefore, understanding its interaction with biological systems is crucial for ensuring safety in consumer products.

Several compounds share structural similarities with 3-(4-Ethylphenyl)-2-methylpropanal, each exhibiting unique properties:

Compound NameStructure CharacteristicsUnique Features
3-(4-Isobutyl-2-Methylphenyl)propanalContains an isobutyl group on the phenyl ringNoted for fragrance qualities without reproductive toxicity
Cyclamen AldehydeFeatures a propanoyl chain with isopropyl substitutionKnown for floral aroma, widely used in perfumery
3-(4-Isopropylphenyl)-2-MethylpropanalContains an isopropyl group on the phenolic ringSimilar applications but distinct olfactory profile

The uniqueness of 3-(4-Ethylphenyl)-2-methylpropanal lies in its specific substituents, which influence its reactivity and biological activity compared to these similar compounds. Its ethyl and methyl groups provide distinct steric and electronic effects that can lead to different pharmacological profiles and applications.

XLogP3

3

Hydrogen Bond Acceptor Count

1

Exact Mass

176.120115130 g/mol

Monoisotopic Mass

176.120115130 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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